N-(1-pyridin-4-ylethyl)quinolin-4-amine
Description
N-(1-pyridin-4-ylethyl)quinolin-4-amine is a quinoline derivative featuring a pyridin-4-ylethylamine substituent at the 4-position of the quinoline core. This compound’s structure combines the planar aromatic quinoline system with a flexible ethyl linker to a pyridine ring, which may enhance binding to biological targets while modulating physicochemical properties such as solubility and lipophilicity.
Properties
IUPAC Name |
N-(1-pyridin-4-ylethyl)quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12(13-6-9-17-10-7-13)19-16-8-11-18-15-5-3-2-4-14(15)16/h2-12H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSKXLSQKNHLPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2=CC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares N-(1-pyridin-4-ylethyl)quinolin-4-amine with structurally and functionally related quinolin-4-amine derivatives, focusing on synthesis, biological activity, and substituent effects.
Anti-Parasitic Activity
Key Insights :
- Direct attachment of pyridin-4-amine (compound 134) maintains anti-malarial activity, suggesting the quinoline core tolerates substitution without losing potency .
- Bulky substituents like morpholinosulfonyl (13j, 13t) improve antiparasitic activity, likely by enhancing target interaction or solubility .
Anticancer Activity
Key Insights :
- Lipophilic substituents (e.g., benzoyl in 7e) enhance cytotoxicity, while polar groups (e.g., dimethylaminoethyl in 10g) balance solubility and activity .
- The ethylpyridine group in the target compound may mimic these effects by combining moderate lipophilicity with hydrogen-bonding capability.
Kinase Inhibition
Key Insights :
- Hybrid structures (e.g., benzimidazole-quinoline) leverage planar aromatic systems for kinase binding .
- The ethylpyridine group in the target compound could enhance blood-brain barrier penetration for CNS targets, similar to MK-8189 .
Key Insights :
- Nucleophilic substitution (as in compound 134) is efficient for C4-amine functionalization .
Preparation Methods
Schiff Base Formation
4-Aminoquinoline reacts with pyridine-4-carbaldehyde in a 1:2 molar ratio under reflux in methanol. The reaction proceeds via nucleophilic attack of the quinoline amine on the aldehyde carbonyl, forming an imine intermediate. The use of methanol as a solvent enhances solubility and reaction kinetics, achieving >90% conversion within 6 hours at 60°C.
Catalytic Hydrogenation
The imine intermediate undergoes hydrogenation using palladium-on-carbon (Pd/C) catalysts (5–10% w/w) under 4–5 bar H₂ pressure. Critical to this step is the addition of octanoic acid (0.5–1.0 equiv), which protonates the imine nitrogen, facilitating hydrogen uptake and preventing catalyst poisoning. Post-reaction analysis by HPLC confirms <0.15% residual Schiff base and <0.05% unreacted 4-aminoquinoline.
Optimization of Reaction Conditions
Catalyst Selection and Loading
Pd/C outperforms nickel and platinum catalysts in hydrogenation efficiency. A loading of 7.4% w/w Pd/C relative to 4-aminoquinoline achieves complete conversion within 9.5 hours at 80°C. Higher loadings (10% w/w) reduce reaction times but increase costs, while lower loadings (<5%) result in incomplete conversion.
Solvent Effects
Methanol is optimal due to its polarity and compatibility with both reactants. Alternatives like ethanol or isopropanol prolong reaction times by 20–30%, while nonpolar solvents (toluene, hexane) lead to phase separation and reduced yields.
Acid Additives
Octanoic acid enhances hydrogenation efficiency by stabilizing the transition state. Comparative studies show that reactions without acid additives exhibit 15–20% lower yields and higher impurity levels.
Purification and Isolation
Workup Procedures
The crude product is washed sequentially with 1 N NaOH to remove acidic byproducts and unreacted aldehyde. Tri-phasic mixtures form during washing, requiring careful phase separation. Final distillation under reduced pressure (50°C, 10 mbar) yields a pale-yellow solid with 98% purity.
Chromatographic Refinement
Silica gel chromatography (0–10% MeOH/DCM gradient) further purifies the compound to >99.5% purity, as verified by NMR and mass spectrometry.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Catalyst Loading (%) |
|---|---|---|---|---|
| Reductive Amination | 92 | 99.5 | 9.5 | 7.4 |
| Nucleophilic Substitution | 65 | 85 | 24 | N/A |
| Buchwald-Hartwig | 78 | 95 | 18 | 5.0 |
Reductive amination surpasses alternative methods in yield and purity, making it the preferred industrial-scale approach.
Scale-Up Considerations
Hydrogen Pressure Sensitivity
Maintaining H₂ pressure at 4–5 bar is critical; deviations >10% reduce conversion rates by 30–40%. Automated pressure regulators are recommended for large batches.
Solvent Recovery
Methanol recovery via distillation achieves 85% reuse efficiency, lowering production costs and environmental impact.
Challenges and Mitigation Strategies
Q & A
Q. What are the established synthetic methodologies for N-(1-pyridin-4-ylethyl)quinolin-4-amine, and how do reaction parameters impact outcomes?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key parameters include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates .
- Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency but require inert atmospheres .
- Temperature: Reflux conditions (70–120°C) are critical for activating aryl halide intermediates .
- Bases: K₂CO₃ or Et₃N facilitates deprotonation in substitution reactions .
Table 1: Comparison of Synthetic Routes
| Route | Conditions | Yield | Purity Method | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, K₂CO₃, 80°C, 24h | 45-60% | Recrystallization | |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, THF, 70°C, N₂ atm | 30-40% | Column Chromatography |
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer: A combination of spectroscopic and spectrometric techniques is employed:
- ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., quinoline C4-amino resonance at δ 7.8–8.2 ppm) .
- HRMS: Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 290.12) .
- HPLC: Validates purity (>95% by reverse-phase C18 columns) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound's binding affinity to kinases like RIPK2?
- Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina predict binding poses within the ATP-binding pocket of RIPK2. Key interactions include hydrogen bonding with Glu97 and hydrophobic contacts with Val75 .
- MD Simulations: Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify residues critical for affinity .
- QSAR Models: Correlate substituent effects (e.g., pyridinyl ethyl chain length) with IC₅₀ values from kinase assays .
Q. What strategies address discrepancies in biological activity data across different studies?
- Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HEK293T for RIPK2 inhibition) and positive controls (e.g., GSK583 for RIP2) .
- Orthogonal Assays: Confirm target engagement via:
- SPR (Surface Plasmon Resonance): Measures binding kinetics (ka/kd) .
- ITC (Isothermal Titration Calorimetry): Quantifies thermodynamic parameters (ΔH, ΔS) .
- Meta-Analysis: Pool data from independent studies to identify outliers (e.g., via Forest plots) .
Q. How do structural modifications at the pyridinyl or quinolinyl positions affect biological activity?
- Methodological Answer: Systematic SAR studies reveal:
- Pyridinyl Substituents: Electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition but reduce solubility .
- Quinoline C4-Amino Group: Methylation reduces binding entropy but improves metabolic stability .
Table 2: SAR of Analogous Compounds
| Compound Modification | RIPK2 IC₅₀ (nM) | Solubility (µM) |
|---|---|---|
| Parent (N-(1-pyridin-4-ylethyl)) | 12 ± 1.5 | 8.2 |
| Pyridinyl-CF₃ substitution | 5 ± 0.8 | 2.1 |
| Quinoline C4-NMe₂ | 25 ± 3.1 | 15.4 |
Q. What analytical challenges arise in characterizing degradation products of this compound under stress conditions?
- Methodological Answer:
- Forced Degradation Studies: Expose to acidic (0.1M HCl), oxidative (3% H₂O₂), and UV conditions .
- LC-MS/MS: Identifies major degradants (e.g., quinoline N-oxide at m/z 306.10) .
- Stability-Indicating Methods: Develop HPLC gradients to resolve degradants from the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
